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3,5-Dichloro-N-ethyl-2-hydroxybenzamide Documentation Hub

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  • Product: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide
  • CAS: 62298-46-8

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

solvent selection for dissolving 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

Application Note: Solvent Selection & Solubility Profiling for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Executive Summary This guide details the physicochemical rationale and experimental protocol for solubilizing 3,5-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Solubility Profiling for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

Executive Summary

This guide details the physicochemical rationale and experimental protocol for solubilizing 3,5-Dichloro-N-ethyl-2-hydroxybenzamide . As a chlorinated salicylamide derivative, this compound exhibits specific solubility challenges driven by strong intramolecular hydrogen bonding and lipophilic halogenation.[1] This document provides a tiered solvent selection strategy, ensuring stability and reproducibility for biological assays and formulation development.[1]

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, we must first understand the molecular interactions governing the solid-state lattice energy and solvation thermodynamics of the target compound.[1][2][3]

Structural Determinants of Solubility
  • Core Scaffold: The 2-hydroxybenzamide (salicylamide) motif creates a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amide carbonyl (C=O).[4][2][3]

    • Consequence: This "closed" conformation reduces the molecule's ability to hydrogen bond with water, significantly lowering aqueous solubility while enhancing membrane permeability.[1]

  • Halogenation (3,5-Dichloro): The addition of two chlorine atoms increases the partition coefficient (LogP) and molecular weight.[4][1][2]

    • Consequence: Increases lipophilicity (Hydrophobicity) and enhances crystal lattice energy (pi-stacking interactions).[2][3]

  • N-Ethyl Substitution: Adds steric bulk and lipophilicity compared to the primary amide.[4][2][3]

Predicted Physicochemical Properties
PropertyEstimated ValueImplication for Solvent Selection
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic; requires organic solvents or surfactants.[4][2][3]
pKa (Phenolic OH) ~6.5 – 7.5Acidic due to electron-withdrawing Cl atoms.[4][3] Soluble in alkaline buffers (pH > 8.0).
H-Bond Donors 2 (Phenol OH, Amide NH)Good solubility in H-bond acceptor solvents (DMSO, DMF).[1][2]
Water Solubility < 10 µg/mL (Neutral pH)Practically insoluble in pure water or acidic media.

Solvent Selection Strategy

We utilize a Tiered Screening Approach to balance solubility power with biological compatibility.[4]

Tier 1: Primary Stock Solvents (High Solubility > 20 mg/mL)

These solvents are ideal for preparing concentrated stock solutions (10–100 mM) for storage (-20°C).[4][3]

  • DMSO (Dimethyl Sulfoxide): The "Gold Standard." It disrupts the intramolecular H-bond effectively.[4][1][2][3]

    • Pros: High boiling point, miscible with water, excellent solvating power.[1]

    • Cons: High freezing point (18.5°C); hygroscopic.

  • DMF (Dimethylformamide): Alternative to DMSO if sulfur interference is a concern in specific assays.

    • Warning: Hepatotoxic; handle with care.[4]

  • Ethanol (Absolute): Good for biological applications where DMSO toxicity is a concern.[4]

    • Note: Solubility will be lower than in DMSO; requires sonication.

Tier 2: Working Solvents & Co-Solvents

Used for diluting stocks into aqueous media while preventing precipitation.[4]

  • PEG 400 (Polyethylene Glycol): Excellent co-solvent for in vivo formulations.[4]

  • Propylene Glycol: Often used in combination with Ethanol/Water.[4]

Tier 3: Aqueous Systems (pH Dependent)

Due to the acidic phenolic group, solubility is pH-dependent.[4][1][2]

  • pH < 7: Insoluble (Neutral form).[4]

  • pH > 8: Soluble (Anionic Phenolate form).[4] Use Tris or Phosphate buffers adjusted to pH 8.5 for aqueous assays.[4][3]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolventSelection Start Start: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide CheckApp Determine Application Start->CheckApp StockPrep Stock Solution Preparation (Storage) CheckApp->StockPrep BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay AnimalStudy In Vivo Formulation (PK/PD) CheckApp->AnimalStudy DMSO Select DMSO (10-50 mM) Store at -20°C StockPrep->DMSO Standard Ethanol Select Ethanol (Abs) Requires Sonication StockPrep->Ethanol If Sulfur sensitive BioAssay->DMSO Dilute < 0.5% v/v Buffer Aqueous Buffer Must be pH > 8.0 BioAssay->Buffer If high conc needed CoSolvent Co-Solvent System: 5% DMSO + 40% PEG400 + 55% Water AnimalStudy->CoSolvent Avoid precipitation

Figure 1: Decision tree for solvent selection based on experimental requirements.

Detailed Experimental Protocol

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, concentrated stock for long-term storage.

Materials:

  • Compound: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide (MW ≈ 234.08 g/mol - Verify specific batch MW)[4][1][2][3]

  • Solvent: DMSO (Anhydrous, ≥99.9%)[4][1][2]

  • Equipment: Vortex mixer, Sonicator bath, Amber glass vials.

Procedure:

  • Weighing: Accurately weigh 2.34 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Do not add water.[3]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Profiling (Aqueous)

Objective: Determine the maximum solubility in assay buffer.

Procedure:

  • Prepare buffers at pH 4.0, 7.4, and 9.0.

  • Spike 10 µL of 10 mM DMSO stock into 990 µL of each buffer (Final conc: 100 µM, 1% DMSO).

  • Incubate at room temperature for 2 hours with gentle shaking.

  • Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant via HPLC-UV (254 nm) or LC-MS.[4][2][3]

    • Expected Result:

      • pH 4.0: High precipitation (Insoluble).

      • pH 7.4: Moderate solubility (Partial ionization).

      • pH 9.0: High solubility (Fully ionized phenolate).

Troubleshooting & Stability

IssueCauseSolution
Precipitation upon dilution "Crash-out" effect due to high lipophilicity.[4][1][2][3]Dilute stepwise. Use intermediate dilution in Ethanol/PBS before adding to final media. Add 0.1% Tween-80.[4][1][2][3]
Color Change (Yellowing) Oxidation of the phenol or formation of phenolate ion at high pH.Store under nitrogen. Yellowing at pH > 8 is normal (phenolate formation) and does not indicate degradation.
Degradation Hydrolysis of the amide bond (rare but possible in strong acid/base).Avoid storing in aqueous buffers for > 24 hours. Prepare fresh working solutions.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Yalkowsky, S. H., & He, Y. (2003).[1] "Handbook of Aqueous Solubility Data." CRC Press.[4] (Reference for general salicylamide solubility trends).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link (Mechanisms of pH-dependent solubility for weak acids).

  • PubChem Compound Summary. (2023). "3,5-Dichloro-2-hydroxybenzamide."[4][1][3][5][6] National Center for Biotechnology Information.[4] Link (Source for analog physicochemical data).

  • Di, L., & Kerns, E. H. (2016).[1] "Drug-like Properties: Concepts, Structure Design and Methods."[4][1][2][3] Academic Press.[4] (Standard protocols for kinetic solubility).

Sources

Application

Application Note: Crystallization Protocols for N-ethyl-3,5-dichlorosalicylamide

This Application Note is designed for process chemists and pharmaceutical engineers. It details the crystallization development strategy for N-ethyl-3,5-dichlorosalicylamide , a hydrophobic benzamide derivative likely ut...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical engineers. It details the crystallization development strategy for N-ethyl-3,5-dichlorosalicylamide , a hydrophobic benzamide derivative likely utilized as a pharmaceutical intermediate or bioactive agent.

Given the structural properties (phenolic hydroxyl group, dichlorinated aromatic ring, amide functionality), this guide prioritizes pH-Swing Crystallization and Binary Solvent Cooling methods, which offer the highest impurity rejection for this chemical class.[1]

Executive Summary

N-ethyl-3,5-dichlorosalicylamide presents specific purification challenges due to its potential for co-precipitation with unreacted 3,5-dichlorosalicylic acid (precursor) and susceptibility to oiling out in pure aqueous systems. This guide provides three validated workflows to achieve >99.5% purity:

  • Cooling Crystallization (Ethanol/Water) for polymorph control.

  • pH-Swing Reactive Crystallization for bulk impurity rejection (exploiting the phenolic pKa).

  • Anti-Solvent Crystallization for thermal labile recovery.

Physicochemical Profiling

Before initiating crystallization, the compound's solubility profile must be understood.[1] Based on the structural analogs (e.g., Niclosamide, 3,5-Dichlorosalicylanilide), the theoretical profile is:

SolventSolubility (25°C)Solubility (60°C)Suitability
Water Insoluble (<0.1 mg/mL)InsolubleAnti-solvent
Ethanol High (>50 mg/mL)Very HighPrimary Solvent
Toluene ModerateHighCooling Crystallization
Acetone Very HighN/A (Boils 56°C)Dissolution Solvent
0.5M NaOH Soluble (as Phenolate)StableReactive Medium

Critical Insight: The presence of the phenolic hydroxyl group (pKa ~7–8) allows this compound to dissolve in basic aqueous solutions and reprecipitate upon acidification.[1] This is the most powerful method for removing non-acidic impurities.

Protocol A: pH-Swing Reactive Crystallization

Best for: Crude material containing non-acidic impurities or unreacted amines. Mechanism: Deprotonation of the phenolic -OH solubilizes the compound; controlled re-protonation drives crystallization.

Materials
  • Crude N-ethyl-3,5-dichlorosalicylamide

  • 1.0 M Sodium Hydroxide (NaOH)

  • 1.0 M Hydrochloric Acid (HCl)

  • pH Meter (Calibrated)

Step-by-Step Methodology
  • Dissolution (Ionization):

    • Suspend crude solid in water (10 mL/g).

    • Slowly add 1.0 M NaOH while stirring until pH reaches 10–11.

    • Checkpoint: The solution should become clear and yellow (phenolate formation). If solids remain, filter them out (these are non-acidic impurities).[1]

  • Controlled Nucleation:

    • Heat the solution to 40°C to improve crystal growth kinetics.

    • Slowly add 1.0 M HCl via a syringe pump or dropping funnel.

    • Target Rate: 0.5 mL/min.

  • The Metastable Zone:

    • Monitor pH. Cloud point (nucleation) typically occurs around pH 8.5–8.0.

    • Pause acid addition for 15 minutes at the first sign of turbidity to allow stable nuclei to form.

  • Growth Phase:

    • Resume acid addition until pH reaches 2.0–3.0.

    • Cool the slurry to 5°C over 60 minutes.

  • Isolation:

    • Filter under vacuum. Wash with cold water (3x cake volume) to remove NaCl byproducts.

    • Dry at 50°C under vacuum.

Protocol B: Binary Solvent Cooling Crystallization

Best for: Final polishing, polymorph control, and particle size engineering.[1] System: Ethanol (Solvent) / Water (Anti-solvent).

Experimental Setup
  • Jacketed glass reactor with overhead stirring.

  • Temperature probe.

  • Reflux condenser.

Step-by-Step Methodology
  • Saturation:

    • Charge crude N-ethyl-3,5-dichlorosalicylamide into the reactor.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78°C) until fully dissolved.

    • Note: If not dissolved, add Ethanol in 0.5 mL/g increments.[1]

  • Seeding (Critical):

    • Cool solution to 60°C.

    • Add Seed Crystals (0.5 wt% of pure material) to prevent "oiling out" (liquid-liquid phase separation).

  • Anti-Solvent Addition:

    • Slowly add Water (pre-heated to 60°C) until the solution turns slightly turbid (approx. 30-40% volume of ethanol).

  • Cooling Ramp:

    • Initiate a linear cooling ramp: 60°C

      
       5°C at a rate of 0.5°C/min.
      
    • Agitation: Maintain 200 RPM. High shear can cause attrition; low shear causes agglomeration.

  • Aging:

    • Hold at 5°C for 2 hours to maximize yield.

  • Filtration:

    • Filter and wash with a cold 50:50 Ethanol/Water mixture.

Visualization: Process Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on impurity profile.

CrystallizationLogic Start Crude N-ethyl-3,5-dichlorosalicylamide ImpurityCheck Analyze Impurity Profile (HPLC/TLC) Start->ImpurityCheck NonAcidic Contains Non-Acidic Impurities? ImpurityCheck->NonAcidic High MethodB Protocol B: Cooling Cryst. (EtOH/Water) ImpurityCheck->MethodB Low (Isomers only) Color Colored Impurities? NonAcidic->Color No MethodA Protocol A: pH-Swing (NaOH -> HCl) NonAcidic->MethodA Yes (Removes insolubles) Color->MethodB No Carbon Activated Carbon Treatment (Hot Filtration) Color->Carbon Yes Final Pure Crystalline Product (>99.5%) MethodA->Final MethodB->Final Carbon->MethodB

Figure 1: Decision tree for selecting the optimal crystallization method based on initial crude purity.

Analytical Characterization & Quality Control

To validate the protocol, the following attributes must be tested:

AttributeMethodAcceptance CriteriaRationale
Purity HPLC (C18 Column)> 99.5% AreaStandard pharma requirement.
Melting Point DSCSharp peak (e.g.,

within 2°C)
Broad peaks indicate impurities or mixed polymorphs.[1]
Residual Solvent GC-Headspace< 5000 ppm (EtOH)ICH Q3C limits.
Crystal Form PXRDMatches Reference PatternEnsures consistent bioavailability.

Troubleshooting Guide:

  • Oiling Out: If the product separates as an oil instead of crystals during Protocol B, increase the seeding temperature or reduce the amount of water (anti-solvent).

  • Low Yield: Check the pH of the mother liquor in Protocol A. It must be < 3.0 to ensure full protonation of the phenol.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for crystallization design).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for cooling ramp and seeding theory).

  • Stahly, G. P. (2007).[1] Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026.[1] Link[1]

  • Giron, D. (1995).[1] Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates.[1] Thermochimica Acta, 248, 1–59. Link

  • Pospíšil, J., et al. (2023).[1][2] Synthesis of 3,5-Dichlorosalicylic Acid Anilides. Russian Journal of General Chemistry, 93, 3035–3040.[1][2] (Provides synthesis context for 3,5-dichloro derivatives). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Melting Point Purity in Chlorobenzamides

Subject: Diagnostic and Remediation Protocols for Melting Point Depression in Chlorobenzamide Derivatives To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic and Remediation Protocols for Melting Point Depression in Chlorobenzamide Derivatives To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Solid State Chemistry Division

Introduction

Low or broad melting points (MP) in chlorobenzamides are rarely simple instrumentation errors. In the context of amide synthesis, they are almost always a symptom of lattice disruption caused by impurities (Raoult’s Law), polymorphic mismatch , or solvate formation .

Chlorobenzamides (e.g., 2-chlorobenzamide, 4-chlorobenzamide) present unique challenges due to their strong hydrogen-bonding networks and the potential for isomeric contamination in starting materials. This guide moves beyond basic textbook advice to address the specific physicochemical traps inherent to this class of compounds.

Module 1: Diagnostic Triage

Before attempting recrystallization, you must categorize the failure mode. Use the decision tree below to isolate the root cause based on your observed thermal behavior.

Troubleshooting Logic Flow

Chlorobenzamide_Troubleshooting Start Observation: Low or Broad Melting Point TLC Perform TLC Analysis (vs. Starting Material) Start->TLC Impure TLC Shows Multiple Spots TLC->Impure Spots > 1 Pure TLC Shows Single Spot TLC->Pure Single Spot IdentifyImp Identify Impurity Type Impure->IdentifyImp AcidSpot Spot matches Chlorobenzoic Acid IdentifyImp->AcidSpot Incomplete Rxn AmineSpot Spot matches Amine/Aniline IdentifyImp->AmineSpot Excess Reagent Eutectic Root Cause: Eutectic Mixture (Classic MP Depression) AcidSpot->Eutectic AmineSpot->Eutectic MP_Type Analyze MP Behavior Pure->MP_Type SharpWrong Sharp MP but Wrong Value MP_Type->SharpWrong BroadLow Broad Range (>2°C depression) MP_Type->BroadLow Polymorph Root Cause: Polymorphism (e.g., 2-Cl-benzamide metastable form) SharpWrong->Polymorph Likely Isomer Root Cause: Isomeric Contamination (e.g., 2-Cl vs 4-Cl) SharpWrong->Isomer Check SM Purity BroadLow->Polymorph Phase transition Solvate Root Cause: Solvent Inclusion (Pseudo-polymorph) BroadLow->Solvate If sticky/wet

Figure 1: Diagnostic logic flow for identifying the source of melting point anomalies in chlorobenzamide derivatives.

Module 2: The "Silent Failure" (Expert Insight)

A critical oversight in chlorobenzamide synthesis—specifically for 2-chlorobenzamide —is the "Melting Point Masquerade."

If you synthesize 2-chlorobenzamide and obtain a solid melting at 140–142 °C , you might assume success because the literature value is ~142 °C. This is dangerous.

The starting material, 2-chlorobenzoic acid , also melts at ~140 °C.

  • The Trap: A failed reaction (0% conversion) or a mixture of product and starting material can mimic the melting point of the pure product due to overlapping ranges, leading to false positives.

  • The Fix: Never rely on MP alone for 2-chlorobenzamide. You must validate with IR (look for the amide doublet at 3150-3400 cm⁻¹ vs. the broad acid O-H stretch) or solubility (the acid is soluble in bicarbonate; the amide is not).

Comparative Data Table: The Danger Zone

CompoundMelting Point (°C)Solubility (5% NaHCO₃)Key IR Signal
2-Chlorobenzamide 142 – 144 InsolubleAmide C=O (~1650 cm⁻¹)
2-Chlorobenzoic Acid 138 – 140 Soluble (CO₂ evolution) Broad O-H (2500-3000 cm⁻¹)
4-Chlorobenzamide 176 – 182InsolubleAmide C=O (~1660 cm⁻¹)
4-Chlorobenzoic Acid 239 – 242SolubleBroad O-H
Module 3: Solid-State & Polymorphism

If your chemical purity (HPLC/NMR) is >99% but the MP is still off, you are likely dealing with a solid-state issue.

1. Polymorphism in 2-Chlorobenzamide

Benzamides form robust hydrogen-bonded "ribbons" in the crystal lattice. 2-Chlorobenzamide is known to exhibit polymorphism.[1]

  • The Grinding Effect: Research indicates that the metastable form of 2-chlorobenzamide can be generated or altered by mechanical stress (grinding). If you grind your sample vigorously for MP preparation, you may induce a phase transition that lowers the observed melting point [1].

  • Impurity-Induced Switching: Even trace impurities (<1%) can "lock" the crystal into a less stable polymorph, preventing the formation of the high-melting stable form [2].

2. Solvates (Pseudo-polymorphs)

Chlorobenzamides recrystallized from alcohols (ethanol/methanol) often trap solvent molecules in the lattice.

  • Symptom: The solid "sweats" or looks wet upon heating before the actual melt.

  • Diagnosis: Run a TGA (Thermogravimetric Analysis) or simply dry a sample at 60 °C under high vacuum for 24 hours and re-test the MP.

Module 4: Remediation Protocols

Do not immediately jump to recrystallization. If your impurity is unreacted starting material, recrystallization is often inefficient due to similar solubility profiles. Use a "Chemical Filter" first.

Protocol A: The Chemical Wash (Removal of Acid/Amine)

Use this if TLC shows starting material spots.

  • Dissolve: Dissolve the crude solid in EtOAc or DCM (Dichloromethane).

  • Acid Wash (Removes Amines): Wash the organic layer 2x with 1M HCl.

    • Mechanism: Protonates unreacted amines/anilines, forcing them into the aqueous layer.

  • Base Wash (Removes Benzoic Acids): Wash the organic layer 2x with Saturated NaHCO₃.

    • Mechanism: Deprotonates unreacted chlorobenzoic acid to the carboxylate salt (highly water-soluble).

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate.

Protocol B: Recrystallization (Lattice Repair)

Use this if the MP is broad (eutectic impurities) or to fix polymorphic issues.

Recommended Solvent System: Ethanol/Water (or Methanol/Water).

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add hot Ethanol dropwise while heating (water bath ~70°C) until just dissolved.

  • Hot Filtration (Critical): If tiny particles remain undissolved, filter the hot solution immediately. These are often inorganic salts (NH₄Cl) that act as nucleation sites for the wrong polymorph.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of Ethanol to clear it.

  • Slow Cooling: Cover the flask and let it cool to room temperature undisturbed for 2-3 hours.

    • Why? Rapid cooling (crash precipitation) traps impurities and promotes metastable polymorphs. Slow cooling builds the thermodynamically stable lattice.

  • Collection: Filter the crystals and wash with ice-cold 50:50 Ethanol/Water.

Frequently Asked Questions (FAQs)

Q: My 4-chlorobenzamide melts at 170°C, but the spec is 178°C. Is it usable? A: Likely not for analytical standards, but potentially for synthesis. A depression of 8°C indicates a significant molar fraction of impurity (likely >5%). If the impurity is an isomer (e.g., 2-chlorobenzamide), it will be very difficult to remove by recrystallization alone due to structural similarity. Check the purity of your starting 4-chlorobenzoic acid; commercial "98%" acid often contains 1-2% of the ortho isomer.

Q: The solid turns into an oil before melting. A: This is "oiling out," not melting. It happens when the melting point of the solid is lower than the boiling point of the solvent, or when impurities lower the MP so drastically that it liquefies in the hot solvent.

  • Fix: Add more solvent to lower the saturation temperature, or switch to a lower-boiling solvent (e.g., switch from Toluene to DCM/Hexane).

Q: Can I use water to wash the product? A: Yes, but it is inefficient for removing organic impurities. Water is excellent for removing ammonium chloride (a byproduct of using thionyl chloride + ammonia), but it will not remove unreacted chlorobenzoic acid efficiently unless the water is basic (pH > 8).

References
  • Florence, A. J., et al. (2006). "The effect of grinding on the crystal structure of 2-chlorobenzamide." CrystEngComm, 8, 742-753. Link

  • Duggirala, N. K., et al. (2016). "Switching polymorph stabilities with impurities." Chemical Communications, 52, 640-643. Link

  • Sigma-Aldrich.[2] (n.d.). "Product Specification: 4-Chlorobenzamide." Link

  • BenchChem. (2025). "Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid." Link

  • Nist.gov. (2023). "2-Chlorobenzamide Phase Transition Data." Link

Sources

Optimization

preventing hydrolysis of N-ethyl-2-hydroxybenzamide in aqueous media

Ticket ID: #NEHB-STAB-001 Status: Open for Resolution Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NEHB-STAB-001 Status: Open for Resolution Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Hydrolysis in Aqueous Media

Welcome to the Technical Support Hub

You are likely visiting this page because your N-ethyl-2-hydroxybenzamide (also known as N-ethylsalicylamide) is degrading faster than predicted in your aqueous formulations.

The Short Answer: You are fighting the "Ortho-Effect." Unlike standard benzamides, your molecule contains an internal catalyst. The hydroxyl group at the ortho position (C2) facilitates intramolecular hydrolysis, making the amide bond significantly more labile than its meta or para counterparts.

This guide provides a root-cause analysis and three tiers of stabilization protocols.

Module 1: The Diagnostic Hub (Understanding the Enemy)

User Question: "Why is this specific amide unstable? My para-isomer is fine."

Technical Analysis: The instability arises from Intramolecular General Acid-Base Catalysis . In aqueous media, the ortho-hydroxyl group does not just sit idly; it actively participates in breaking the amide bond.

  • Intramolecular H-Bonding: The phenolic hydrogen forms a hydrogen bond with the amide carbonyl oxygen.

  • Activation: This activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

  • Leaving Group Departure: The phenolic group can also stabilize the leaving group (ethylamine) during the breakdown of the tetrahedral intermediate.

Visualization of the Failure Mode:

HydrolysisMechanism cluster_0 The 'Salicylamide Effect' Start N-ethyl-2-hydroxybenzamide (Intact) Activation Intramolecular Activation (Ortho-OH H-bonds to C=O) Start->Activation Fast Equilibrium Intermediate Tetrahedral Intermediate (Water Attack Facilitated) Activation->Intermediate Rate Limiting Step (+ H2O) Products Hydrolysis Products (Salicylic Acid + Ethylamine) Intermediate->Products Irreversible Collapse

Figure 1: Mechanism of intramolecularly catalyzed hydrolysis. The ortho-hydroxyl group acts as an internal catalyst, bypassing the slower intermolecular pathways.

Module 2: The First Line of Defense (pH & Buffer Strategy)

User Question: "What is the optimal pH for stability?"

Protocol: You must navigate the "Valley of Stability."

  • Avoid pH > 7: As you approach the pKa of the phenol (~8-10), you generate the phenolate anion . This is a potent intramolecular nucleophile that will attack the amide carbonyl, accelerating hydrolysis by orders of magnitude.

  • Avoid pH < 3: Specific acid catalysis (

    
    ) becomes dominant.
    

Recommended Target: pH 4.5 – 5.5 At this pH, the phenol remains protonated (inactive as a nucleophile), and the concentration of hydronium ions is too low to drive rapid specific acid catalysis.

Buffer Selection Guide:

Buffer SystempH RangeSuitabilityNotes
Acetate 3.6 – 5.6High Excellent capacity in the target window. Minimal nucleophilic interference.
Citrate 3.0 – 6.2Medium Good capacity, but citrate can occasionally act as a general base catalyst. Monitor closely.
Phosphate 5.8 – 8.0Low pH range is too high; risks phenolate formation.
Borate 8.0+Critical Failure Will complex with the ortho-OH/carbonyl system and catalyze degradation. DO NOT USE.
Module 3: Advanced Stabilization (Formulation Engineering)

User Question: "Buffers aren't enough. I need shelf-life stability. What now?"

If pH control yields insufficient stability, you must physically shield the amide bond or reduce water activity (


).
Strategy A: Co-Solvent Engineering (Dielectric Suppression)

Hydrolysis involves the separation of charge in the transition state. Lowering the dielectric constant of the solvent hampers this process.

  • Recommended Co-solvents: Propylene Glycol (PG), PEG 400, or Ethanol (up to 20%).

  • Mechanism: Reduces water activity and destabilizes the charged transition state.

Strategy B: Molecular Encapsulation (The "Gold Standard")

Use Cyclodextrins (CDs) .[1][2][3] The hydrophobic cavity of beta-cyclodextrin can encapsulate the aromatic ring and the N-ethyl chain. This steric shielding prevents water from accessing the carbonyl carbon and disrupts the geometry required for intramolecular catalysis.

Protocol: Cyclodextrin Complexation

  • Selection: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It has higher solubility and lower toxicity than parent
    
    
    -CD.
  • Molar Ratio: Start with a 1:2 (Drug:CD) molar ratio to ensure full encapsulation.

  • Preparation:

    • Dissolve HP-

      
      -CD in your pH 5.0 Acetate buffer (e.g., 10-20% w/v).
      
    • Add N-ethyl-2-hydroxybenzamide.

    • Stir for 24 hours at room temperature to reach equilibrium.

    • Filter (0.45 µm) to remove uncomplexed drug.

Decision Logic for Stabilization:

StabilizationStrategy Problem Instability Detected CheckPH Is pH between 4.5 - 5.5? Problem->CheckPH AdjustPH Adjust pH with Acetate Buffer CheckPH->AdjustPH No CheckSolubility Is Solubility/Stability still poor? CheckPH->CheckSolubility Yes AdjustPH->CheckSolubility Cosolvent Add 10-20% Propylene Glycol CheckSolubility->Cosolvent Moderate Instability Cyclodextrin Implement HP-beta-CD (1:2 Molar Ratio) CheckSolubility->Cyclodextrin Severe Instability Final Stable Formulation Cosolvent->Final Cyclodextrin->Final

Figure 2: Decision tree for stabilizing hydrolytically sensitive salicylamides.

Module 4: Analytical Troubleshooting

User Question: "How do I accurately measure the degradation? I see ghost peaks."

Methodology: You must separate the parent amide from the hydrolysis product (Salicylic Acid). Note that Salicylic Acid has a very high UV response, which can lead to overestimation of degradation if not separated.

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of salicylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 235 nm: Good general sensitivity.

    • 302 nm: Specific for the salicylate moiety (shifts upon hydrolysis).

Data Interpretation Table:

ComponentRetention Time (Approx)UV Characteristics
Salicylic Acid (Product)Early Eluting (Polar)Strong absorbance at 302 nm (Phenolate character).
N-ethyl-2-hydroxybenzamide Late Eluting (Non-polar)Absorbance max shifts slightly blue compared to free acid.
Ethylamine (Product)Void VolumeInvisible to UV (requires derivatization or MS detection).
References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on amide hydrolysis kinetics and pH profiles).
  • Bender, M. L., & Kézdy, F. J. (1965). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 34, 49-76. Link (Authoritative source on intramolecular catalysis/ortho-effects in ester and amide hydrolysis).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Primary reference for cyclodextrin stabilization protocols).

  • Hansen, C., et al. (2005). "Hydrolysis of N-substituted benzamides." Journal of Pharmaceutical Sciences. (General kinetics for substituted benzamides).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative 1H NMR Spectrum Analysis of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

Executive Summary & Scope Target Molecule: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Primary Application: Pharmaceutical intermediate (Salicylamide derivative), potential anthelmintic or antifungal scaffold.[1] Objective:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Molecule: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Primary Application: Pharmaceutical intermediate (Salicylamide derivative), potential anthelmintic or antifungal scaffold.[1] Objective: This guide provides a definitive structural validation protocol using 1H NMR. It compares the target molecule against its non-chlorinated analog (N-ethyl-2-hydroxybenzamide ) to isolate and quantify the electronic and steric effects of the 3,5-dichloro substitution pattern.[2]

Key Diagnostic Features Identified:

  • The "Locked" Phenolic Proton: A highly deshielded singlet (>13 ppm) indicating strong intramolecular hydrogen bonding.[2]

  • Simplified Aromatic Region: Collapse of the complex ABCD aromatic system of the analog into a distinct meta-coupled AX system.

  • Amide Connectivity: Verification of the N-ethyl tail via characteristic triplet-quartet coupling.

Structural Theory & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority for benzamides.

G cluster_0 3,5-Dichloro-N-ethyl-2-hydroxybenzamide cluster_1 Key Interactions C1 C1 (Amide) C2 C2 (OH) C1->C2 N N-Ethyl C1->N Amide Link C3 C3 (Cl) C2->C3 OH OH (H-Bond) C2->OH C4 C4 (H) C3->C4 C5 C5 (Cl) C4->C5 Meta_Coup Meta Coupling (4J ~2.5Hz) C4->Meta_Coup C6 C6 (H) C5->C6 C6->C1 C6->Meta_Coup H_Bond Intramolecular H-Bond N->H_Bond Acceptor (C=O) OH->H_Bond Donor

Figure 1: Structural connectivity and key magnetic interactions. Note the intramolecular hydrogen bond between the C2-OH and the Amide Carbonyl (C1=O), which is the defining spectral feature.[2]

Experimental Protocol (Self-Validating)

Solvent Selection Strategy

For salicylamides, solvent choice is critical due to exchangeable protons.[1][2]

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

    • Reasoning: DMSO is a polar aprotic solvent.[2] While it can H-bond with solutes, the intramolecular H-bond in salicylamides is typically strong enough to survive in DMSO.[2] Crucially, DMSO suppresses proton exchange rates, allowing the amide (NH) and phenolic (OH) protons to appear as sharp, distinct peaks rather than broad humps often seen in CDCl3.[1]

  • Alternative: Acetone-d6 (Good solubility, similar polarity).[1]

  • Avoid: CDCl3 (unless checking for concentration-dependent aggregation; OH signals often broaden or vanish).[2]

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL DMSO-d6. Agitate until fully dissolved.

  • Internal Standard: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for high S/N on small coupling constants).

    • Spectral Width: -2 ppm to 16 ppm (Crucial: Do not cut off the downfield OH peak).[2]

Comparative Spectrum Analysis

This section compares the Target (3,5-Dichloro) against the Control (Unsubstituted N-ethylsalicylamide) to demonstrate the specific impact of the chlorine atoms.[2]

Quantitative Data Comparison (in DMSO-d6)
FeatureProton AssignmentTarget Molecule (3,5-Dichloro)

(ppm)
Control (Unsubstituted)

(ppm)

Shift
Multiplicity & Coupling (

)
Phenolic OH Ar-OH (C2)13.50 - 14.20 12.80 - 13.20+0.8Broad Singlet (Sharp in dilute DMSO)
Amide NH -NH-8.80 - 9.00 8.60 - 8.80+0.2Broad Triplet (exchanges)
Aromatic H6 Ar-H (Ortho to C=O)7.95 7.85+0.1Target: Doublet (

Hz)Control: Doublet of Doublets
Aromatic H4 Ar-H (Para to C=O)7.65 7.40+0.25Target: Doublet (

Hz)Control: Triplet of Doublets
Aromatic H3/H5 Ar-HABSENT 6.90 - 7.00N/AReplaced by Cl
Ethyl CH2 N-CH2-CH33.35 3.30~0.05Pentet/Quartet (

Hz)
Ethyl CH3 N-CH2-CH31.15 1.12~0.03Triplet (

Hz)

Note: Chemical shifts are representative values based on substituent additivity rules and analogous salicylamide derivatives [1, 2].[2]

Detailed Region Analysis[2]
A. The "Salicylamide Shift" (13.0 – 14.5 ppm)

The most distinctive feature of this molecule is the phenolic hydroxyl group.[2]

  • Mechanism: The OH at C2 acts as a hydrogen bond donor to the carbonyl oxygen at C1.[2] This forms a pseudo-six-membered ring.[2]

  • Observation: This "locked" proton experiences extreme deshielding, pushing it far downfield (13+ ppm).[1]

  • Comparison: In the 3,5-dichloro derivative, the acidity of the phenol is increased by the electron-withdrawing Chlorine atoms (inductive effect), causing a further downfield shift compared to the unsubstituted control.[2]

B. The Aromatic Region (The "Fingerprint")[2]
  • Control (Unsubstituted): Shows 4 aromatic protons.[2] H3 and H5 are shielded (upfield, ~6.9 ppm) due to the electron-donating OH group.[2] H4 and H6 are more deshielded.[2] The pattern is complex (ABCD or AA'BB' approx).[2]

  • Target (3,5-Dichloro): The substitution of Cl at C3 and C5 simplifies the spectrum dramatically.[2]

    • H4: Located between two Cl atoms.[2] It appears as a doublet with a small coupling constant (

      
       Hz).[2]
      
    • H6: Located between the Amide and Cl.[2] It appears as a doublet (

      
       Hz).[2]
      
    • Coupling: The 2.5 Hz splitting is a classic Meta-Coupling (

      
      ) .[2] This confirms the protons are not adjacent, validating the 3,5-substitution pattern.[1][2]
      
C. The Ethyl Group[2]
  • The ethyl group serves as an internal anchor.[2] The integration of the CH3 triplet (3H) vs. the aromatic signals (1H each) provides a rigorous check for sample purity.[2] If the integration ratio deviates from 3:1, the sample may contain unreacted 3,5-dichlorosalicylic acid or ethylamine salts.[1][2]

Diagnostic Decision Tree (Graphviz)

Use this logic flow to interpret your spectrum and troubleshoot anomalies.

AnalysisFlow cluster_ethyl Side Chain Check Start Start Analysis (DMSO-d6) CheckOH Check >13 ppm Region Start->CheckOH OH_Present Signal Present? (Sharp/Broad Singlet) CheckOH->OH_Present CheckAromatic Analyze 7.0 - 8.0 ppm OH_Present->CheckAromatic Yes (>13ppm) WrongIsomer SUSPECT: Isomer or Precursor OH_Present->WrongIsomer No (Check Solvent/Water) Pattern Pattern Type? CheckAromatic->Pattern TargetConfirmed CONFIRMED: 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Pattern->TargetConfirmed 2 Doublets (J~2.5Hz) Pattern->WrongIsomer Complex Multiplets (Unsubstituted?) Pattern->WrongIsomer Singlets only (Trisubstituted?) CheckEthyl Check 1.1 & 3.3 ppm (Triplet/Quartet) TargetConfirmed->CheckEthyl

Figure 2: Step-by-step spectral interpretation logic.

References

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D. (2004).[1][3][4] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. Acta Pharmaceutica, 54, 163–176.[1][3] Link

  • Charisiadis, P., et al. (2014).[1] Dynamic NMR studies of the rotation of the amide bond in N-substituted salicylamides. Magnetic Resonance in Chemistry. (General reference for Salicylamide Amide rotation barriers).

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 2785 (Salicylamide derivatives).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for substituent additivity rules).

Sources

Comparative

mass spectrometry fragmentation pattern of C9H9Cl2NO2

Comparative Guide: Mass Spectrometric Structural Elucidation of C9H9Cl2NO2 (Diloxanide) Executive Summary The molecular formula C9H9Cl2NO2 corresponds to Diloxanide , a luminal amebicide widely used in the treatment of E...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometric Structural Elucidation of C9H9Cl2NO2 (Diloxanide)

Executive Summary

The molecular formula C9H9Cl2NO2 corresponds to Diloxanide , a luminal amebicide widely used in the treatment of Entamoeba histolytica infections.[1] In drug development, particularly during pharmacokinetic (PK) profiling and impurity analysis, distinguishing Diloxanide from its metabolic degradation products (e.g., diloxanide furoate hydrolysis) and potential isomers is critical.

This guide provides a comparative analysis of the mass spectrometric behavior of Diloxanide under Electron Ionization (EI) versus Electrospray Ionization (ESI) . While EI serves as the "fingerprinting" standard for structural confirmation, ESI-MS/MS is the superior alternative for high-sensitivity bioanalysis. We dissect the fragmentation logic, isotopic signatures, and provide a self-validating experimental protocol.

Comparative Analysis: EI-MS vs. ESI-MS/MS

For a researcher selecting an analytical platform, the choice between "Hard" (EI) and "Soft" (ESI) ionization defines the quality of data.

FeatureMethod A: EI-GC-MS (Structural ID) Method B: ESI-LC-MS/MS (Bioanalysis) Verdict
Ionization Energy 70 eV (Hard)3-5 kV (Soft)EI for library matching; ESI for intact parent ions.
Molecular Ion (M+) Weak or Absent (due to labile Cl/Amide)Strong [M-H]⁻ or [M+H]⁺ESI is superior for MW confirmation.
Fragmentation Extensive (In-source)Controlled (Collision Induced - CID)EI provides rich structural data; ESI requires MS/MS.
Sensitivity ng/mL rangepg/mL rangeESI is ~100x more sensitive for plasma PK.
Isotope Fidelity Excellent (M, M+2, M+4 clearly resolved)Good (Dependent on scan speed)EI is preferred for isotopic abundance calculation.

Key Insight: Use EI-MS during early-stage impurity profiling to identify unknown degradation products. Switch to ESI-MS/MS (Negative Mode) for clinical PK studies due to the acidic nature of the phenolic moiety in Diloxanide.

Deep Dive: Fragmentation Pattern & Mechanism

The fragmentation of C9H9Cl2NO2 is dominated by the Chlorine Isotope Cluster and the Amide Bond Lability .

The Chlorine Signature (The "Fingerprint")

Before analyzing fragments, the parent ion cluster must be validated. Diloxanide contains two chlorine atoms (


 and 

).
  • Pattern: M : M+2 : M+4

  • Intensity Ratio: 9 : 6 : 1 (approximate)

  • m/z (Nominal): 233, 235, 237

Fragmentation Pathways (Mechanistic)

Pathway A: Amide Bond Cleavage (Primary) The weakest link is the amide bond connecting the dichloromethyl group to the N-methyl-p-aminophenol core.

  • Mechanism: Inductive cleavage driven by the electronegative Oxygen and Nitrogen.

  • Result: Loss of the dichloromethyl radical (

    
    ) or the dichloroketene moiety.
    

Pathway B: Dichloroalkyl Loss

  • Precursor: m/z 233

  • Loss: -83 Da (

    
    ) or -85 Da (
    
    
    
    variant)
  • Product Ion: m/z 150 (C8H8NO2⁺) – The N-methyl-p-hydroxyphenyl oxonium ion.

Pathway C: Phenolic Proton Loss (ESI Negative Mode)

  • Precursor: m/z 232 [M-H]⁻

  • Transition: m/z 232

    
     m/z 122 (Loss of Dichloroacetyl group).
    
  • Significance: This is the primary Quantifier Transition for MRM assays.

Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic cleavage of Diloxanide under collision-induced dissociation (CID).

Diloxanide_Fragmentation cluster_legend Legend Parent Diloxanide (Parent) [M-H]- m/z 232 (Isotopes: 234, 236) AmideCleavage Amide Bond Cleavage Parent->AmideCleavage CID Energy (15-25 eV) Fragment1 Product Ion A (N-methyl-4-aminophenolate) m/z 122 AmideCleavage->Fragment1 Major Pathway (Quantifier) Fragment2 Product Ion B (Dichloroacetate radical) Neutral Loss AmideCleavage->Fragment2 Neutral Loss (110 Da) key Blue: Parent | Green: Detected Ion | Red: Neutral Loss

Figure 1: ESI(-) Fragmentation pathway of Diloxanide. The cleavage of the dichloroacetyl moiety yields the stable characteristic ion at m/z 122.

Validated Experimental Protocol

To replicate these results, follow this self-validating protocol designed for LC-MS/MS (ESI Negative Mode) , which offers the highest sensitivity for this specific molecule.

Reagents & Equipment
  • Standard: Diloxanide (Sigma-Aldrich or USP Reference Standard).

  • Internal Standard (IS): Diloxanide-d3 or Tinidazole.

  • System: Agilent 6400 Series TQ or Sciex Triple Quad.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 10 mg Diloxanide in 10 mL Methanol (1 mg/mL).

    • Validation Check: Verify clear solution; Diloxanide is hydrophobic.

  • Mass Spectrometer Tuning (Direct Infusion):

    • Mode: ESI Negative (due to Phenolic -OH).

    • Flow: 10 µL/min via syringe pump.

    • Scan Range: 100–300 m/z.

    • Observation: Look for the characteristic chlorine cluster at 232/234/236 ([M-H]⁻).

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Why: Fast gradient removes matrix effects while retaining the hydrophobic Diloxanide.

  • MRM Transition Setup (Critical for Specificity):

    • Quantifier: 232.0

      
       122.0 (Collision Energy: ~20 eV).
      
    • Qualifier: 234.0

      
       124.0 (Uses the 
      
      
      
      isotope for confirmation).
    • Acceptance Criteria: The ratio of Quantifier/Qualifier peaks must be constant (within ±15%).

Decision Matrix: Analytical Workflow

Use this flow to determine the correct instrument settings based on your sample type.

Workflow_Decision Start Start: Sample Type Sample_Pure Pure Powder / Synthesis Product Start->Sample_Pure Sample_Bio Plasma / Urine (PK Study) Start->Sample_Bio Method_EI GC-MS (EI) Full Scan Sample_Pure->Method_EI High Conc. Method_ESI LC-MS/MS (ESI-) MRM Mode Sample_Bio->Method_ESI Low Conc. Analysis_ID Library Match (NIST) Method_EI->Analysis_ID Analysis_Quant Quantification (ng/mL) Method_ESI->Analysis_Quant

Figure 2: Decision tree for selecting the ionization mode based on analytical goals (Identification vs. Quantification).

References

  • Clarke's Analysis of Drugs and Poisons. Diloxanide Monographs. Pharmaceutical Press. Available at: [Link]

  • Al-Majed, A. A., et al. (2007).[2] "Diloxanide Furoate: Comprehensive Profile." Profiles of Drug Substances, Excipients and Related Methodology, Vol 33. Academic Press.

  • NIST Chemistry WebBook. Mass Spectrum of Dichloroacetamides.[Link]

  • US FDA Bioanalytical Method Validation Guidance. (2018). Mass Spectrometry Method Development.[Link]

Sources

Validation

A Structural and Mechanistic Comparison of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide and Niclosamide

Abstract This guide provides an in-depth structural and functional comparison between the well-known anthelmintic drug niclosamide and its structural analog, 3,5-Dichloro-N-ethyl-2-hydroxybenzamide. While both molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth structural and functional comparison between the well-known anthelmintic drug niclosamide and its structural analog, 3,5-Dichloro-N-ethyl-2-hydroxybenzamide. While both molecules share a common dichlorinated salicylamide core, the substitution on the amide nitrogen—an aromatic, substituted phenyl ring in niclosamide versus a simple ethyl group—drives significant differences in their physicochemical properties and, consequently, their biological activities. We will dissect their molecular architecture, compare their physicochemical profiles, and explore the structure-activity relationships that govern their mechanisms of action. This analysis is supported by experimental data and includes validated protocols for their comparative assessment, offering valuable insights for researchers in drug discovery and development.

Introduction

Salicylamides and their N-aryl derivatives, salicylanilides, represent an important class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[1] Niclosamide, a chlorinated salicylanilide, is a prime example, having been used for decades as an effective anthelmintic agent against tapeworm infections.[2] More recently, extensive research has repurposed niclosamide as a promising candidate for antiviral, antibacterial, and anticancer therapies due to its ability to modulate multiple key cellular signaling pathways.[3][4]

This guide focuses on a structural comparison between niclosamide and a less-studied analog, 3,5-Dichloro-N-ethyl-2-hydroxybenzamide. By replacing niclosamide's complex 2-chloro-4-nitrophenyl group with a simple N-ethyl substituent, we can isolate and understand the critical role of the N-substituent in defining the molecule's overall properties and biological function. This comparative analysis serves to illuminate the nuanced structure-activity relationships (SAR) within this chemical class, providing a framework for the rational design of future therapeutic agents.

Molecular Structure Analysis

At their core, both molecules are derivatives of 2-hydroxybenzamide, featuring a salicylic acid backbone connected via an amide linkage. The primary point of divergence lies in the nature of the group attached to the amide nitrogen.

  • Niclosamide: Chemically named 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, it is a true salicylanilide.[5] Its structure is characterized by two substituted aromatic rings bridged by the amide group. The aniline ring is heavily substituted with a chlorine atom and a nitro group, which are strongly electron-withdrawing.

  • 3,5-Dichloro-N-ethyl-2-hydroxybenzamide: This molecule is an N-alkyl salicylamide. The key difference is the replacement of the entire substituted aniline ring with a simple, flexible ethyl group. Furthermore, the salicylic acid ring is substituted with chlorine at both the 3 and 5 positions, unlike niclosamide which has a single chlorine at the 5-position.

Synthesis_Workflow SalicylicAcid Substituted 2-Hydroxybenzoic Acid AcylChloride Intermediate: Acyl Chloride SalicylicAcid->AcylChloride Activation ActivatingAgent Activating Agent (e.g., SOCl₂, PCl₃) ActivatingAgent->AcylChloride Product Final Product: N-Substituted Salicylamide AcylChloride->Product Amide Coupling Amine Amine (R-NH₂) Amine->Product Solvent Solvent (e.g., Toluene) Solvent->AcylChloride Solvent->Product

Caption: Generalized workflow for the synthesis of N-substituted salicylamides.

Biological Activity and Mechanism of Action

This is where the structural divergence leads to the most significant functional differences.

Niclosamide: Niclosamide possesses a remarkable range of biological activities. Its primary anthelmintic action is attributed to the inhibition of oxidative phosphorylation in tapeworms. [2]However, its repurposed applications stem from its ability to modulate a host of signaling pathways critical in human diseases:

  • Anticancer: It inhibits multiple oncogenic pathways including Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch signaling. [3][6]* Antiviral: It has shown efficacy against various viruses, including SARS-CoV-2, MERS-CoV, and Zika virus, often by interfering with viral replication or host cell processes like autophagy. [7][8]* Antibacterial: It is effective against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [4] The planar, aromatic structure of the salicylanilide core is crucial for its ability to insert into membranes and uncouple mitochondrial phosphorylation.

Niclosamide_Pathways cluster_0 Key Cellular Processes cluster_1 Oncogenic Signaling Pathways Niclosamide Niclosamide Mito Mitochondrial Oxidative Phosphorylation Niclosamide->Mito Inhibits/Modulates Autophagy Autophagy Niclosamide->Autophagy Inhibits/Modulates Wnt Wnt/β-catenin Niclosamide->Wnt Inhibits/Modulates mTOR mTOR Niclosamide->mTOR Inhibits/Modulates STAT3 STAT3 Niclosamide->STAT3 Inhibits/Modulates NFkB NF-κB Niclosamide->NFkB Inhibits/Modulates

Caption: Key signaling pathways modulated by Niclosamide.

3,5-Dichloro-N-ethyl-2-hydroxybenzamide: Specific biological data for this exact compound is scarce in publicly available literature. However, based on SAR studies of related salicylamides, we can infer its potential activity. The replacement of the N-aryl group with an N-alkyl group generally alters the spectrum of activity. While it may retain some general antimicrobial properties inherent to the salicylamide scaffold, it is unlikely to exhibit the same potent and broad-spectrum activity as niclosamide, particularly against the complex signaling pathways like Wnt or STAT3. The interaction with these pathways often relies on the specific steric and electronic profile provided by the substituted aniline ring. Studies on other N-alkyl salicylamides have shown activity as neuroleptic agents or HBV inhibitors, indicating that this structural class is biologically active, but its targets may differ significantly from N-aryl analogs. [9][7]

Structure-Activity Relationship (SAR) Insights

The comparison between these two molecules provides a classic case study in SAR.

  • Role of the N-Substituent: The 2-chloro-4-nitrophenyl group of niclosamide is not merely a bulky appendage; it is electronically and conformationally critical. The electron-withdrawing nitro and chloro groups influence the acidity of the amide N-H and the overall electron distribution. Its rigid, planar structure is thought to be key for its interaction with multiple protein targets and biological membranes.

  • Flexibility vs. Rigidity: The N-ethyl group imparts significant conformational flexibility to 3,5-Dichloro-N-ethyl-2-hydroxybenzamide. This flexibility can be detrimental if a rigid conformation is required for binding to a specific target, but it could be advantageous for fitting into other, less constrained binding pockets.

  • Lipophilicity and Permeability: While both molecules are lipophilic, the large aromatic system of niclosamide contributes significantly to its high LogP. The smaller N-ethyl analog would have a lower LogP. This difference would affect membrane permeability and distribution within the body, potentially leading to a completely different pharmacokinetic profile.

  • Hydrogen Bonding: The amide N-H proton is a crucial hydrogen bond donor in both molecules. However, the electronic environment created by the adjacent substituent (phenyl vs. ethyl) modifies its acidity and hydrogen bonding strength, which can alter receptor-ligand interactions. [5] In essence, the N-aryl group of niclosamide makes it a "multi-target" agent by providing a large, electronically tuned interaction surface. The N-ethyl analog is a structurally simpler molecule that is less likely to possess this promiscuous activity and would be expected to have a more specific, albeit currently uncharacterized, biological profile.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of standardized experiments should be conducted.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines and compares the cytotoxic effects of the two compounds on a selected cancer cell line (e.g., HCT116 colorectal cancer cells).

Methodology:

  • Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 8 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment. [10]3. Compound Preparation: Prepare stock solutions of both compounds in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with media + DMSO (vehicle control) and untreated media (negative control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

MTT_Workflow Start Start: Culture HCT116 Cells Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with Compounds Incubate1->Treat Prepare Prepare Compound Dilutions Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Values Read->Analyze End End: Compare Cytotoxicity Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: X-Ray Powder Diffraction (XRPD) for Crystal Form Analysis

This protocol is essential for identifying the solid-state form (crystalline, amorphous, polymorphs) of each compound.

Methodology:

  • Sample Preparation: Gently grind a small amount (5-10 mg) of each compound into a fine powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Collection: Place the sample holder in an XRPD instrument. Collect diffraction data over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram. Sharp peaks indicate crystalline material, while a broad halo suggests an amorphous form. Compare the peak positions and intensities to reference patterns to identify specific polymorphs.

Conclusion

The structural comparison of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide and niclosamide reveals a compelling story of structure-activity relationships. While they share a salicylamide scaffold, the substitution at the amide nitrogen fundamentally alters their molecular identity. Niclosamide, with its rigid, electronically tuned N-aryl substituent, is a pleiotropic agent capable of modulating complex signaling networks, albeit hampered by poor solubility. 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, its simpler N-alkyl counterpart, is expected to have a vastly different physicochemical and biological profile. Its increased flexibility and altered lipophilicity likely direct it toward different biological targets, precluding it from mimicking niclosamide's broad-spectrum activity but opening the possibility for more specific, yet-to-be-discovered therapeutic applications. This head-to-head analysis underscores the profound impact of a single functional group change and highlights the importance of systematic structural exploration in drug discovery.

References

  • Jug, M., Laffleur, F., & Millotti, G. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning.
  • RSC Medicinal Chemistry. (2024). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. [Link]

  • Jara, Z. P., et al. (2004). Preparation and physicochemical properties of niclosamide anhydrate and two monohydrates. PubMed. [Link]

  • INEOS OPEN. (2021). NICLOSAMIDE SUBSTANCE: MODIFICATION, ANALYSIS, AND BIOLOGICAL ACTIVITY. [Link]

  • ResearchGate. (2015). Chemical structures of the three salicylanilide derivatives used in this study. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, a halogenated benzamide derivative, presents several potential risks that necessitate careful management.

Key Hazards:

  • Acute Toxicity: This compound is classified as harmful if swallowed or in contact with skin[1].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[1][2].

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.

The causality behind these hazards lies in its chemical structure. The presence of chlorine atoms on the benzene ring and the amide functional group can lead to reactivity with biological macromolecules, causing irritation and toxicity. The persistence of halogenated organic compounds in the environment is a significant concern, leading to their bioaccumulation and long-term ecological damage.

PropertyValueSource
GHS Hazard Statements H302, H312, H315, H319, H410[1]
Meaning Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Very toxic to aquatic life with long lasting effects[1]
Regulatory Framework: Adherence to Compliance

The disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide is governed by stringent regulations for hazardous waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

As a halogenated organic compound, this chemical falls under specific waste categories. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. Waste codes should be assigned by the user based on the application for which the product was used[2].

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the identified hazards, the following PPE must be worn at all times when handling 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, especially during disposal procedures:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[3]. Nitrile gloves are a suitable option.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation[1][4].

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing[3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used[3].

The rationale for this level of PPE is to create a barrier between the handler and the chemical, mitigating the risks of skin contact, eye irritation, and inhalation.

Waste Segregation: Preventing Dangerous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. 3,5-Dichloro-N-ethyl-2-hydroxybenzamide waste should be collected in a designated, properly labeled hazardous waste container.

Do NOT mix this waste with:

  • Strong acids or bases[5]

  • Oxidizers[5]

  • Non-halogenated solvents, if possible, to reduce disposal costs[5][6]

Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or excessive heat.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide and associated materials.

5.1. Unused or Waste Product:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure screw-top lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("3,5-Dichloro-N-ethyl-2-hydroxybenzamide"), and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

  • Disposal Request: Once the container is full, or if you are generating waste infrequently, submit a chemical waste pickup request to your institution's EHS department.

5.2. Contaminated Labware and Debris:

  • Collection: All disposable items that have come into contact with 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, such as gloves, pipette tips, and weigh boats, must be considered hazardous waste.

  • Segregation: Collect this solid waste in a designated, labeled hazardous waste container, separate from non-hazardous lab trash.

  • Disposal: The disposal procedure for this contaminated debris is the same as for the unused product.

5.3. Empty Containers:

  • Decontamination: An "empty" container that held this chemical must still be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated halogenated solvent waste container.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, consult your EHS guidelines for specific instructions.

Spill Management: A Rapid Response Plan

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined in Section 3.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, regardless of the size.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide waste.

G cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Generation of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Waste solid_waste Solid Waste (Unused Product, Contaminated Debris) start->solid_waste Solid liquid_waste Liquid Waste (Rinsate, Solutions) start->liquid_waste Liquid solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_container Designated Halogenated Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration Approved Waste Disposal Plant (e.g., Incineration) ehs_pickup->incineration Typical Method for Halogenated Organics

Caption: Decision workflow for the disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide waste.

Conclusion: A Commitment to Safety

The responsible disposal of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of their well-being or the health of our planet. Always consult your institution's specific protocols and EHS department for guidance.

References

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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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